molecular formula C8H10N4 B13061648 1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine

1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine

Cat. No.: B13061648
M. Wt: 162.19 g/mol
InChI Key: VFUXJTKOKWHNKO-UHFFFAOYSA-N
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Description

1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine is a heterocyclic compound that features a unique bicyclic structure.

Preparation Methods

The synthesis of 1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials. The process typically includes the following steps :

    N-amination of methyl pyrrole-2-carboxylate: This step introduces an amino group to the pyrrole ring using an aminating agent such as chloramine.

    Formation of triazinium dicyanomethylide: This intermediate is formed through a series of reactions involving formamidine acetate and other reagents.

    Cyclization and functionalization: The triazinium intermediate undergoes cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core, followed by functionalization to introduce the methyl and methanamine groups.

Industrial production methods focus on optimizing yield and scalability. For instance, a two-vessel-operated process has been developed to produce the compound in kilogram quantities with an overall yield of 55% .

Chemical Reactions Analysis

1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, the compound inhibits RNA-dependent RNA polymerase, thereby preventing viral replication. In anticancer applications, it targets kinases involved in cell proliferation and survival, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family, such as:

    Remdesivir: An antiviral drug used to treat COVID-19.

    Avapritinib: A kinase inhibitor used in cancer therapy.

    Brivanib alaninate: An antitumorigenic drug

The uniqueness of this compound lies in its specific structural features and its versatility in various applications, making it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(7-methylpyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-6-2-3-7-5-10-8(4-9)11-12(6)7/h2-3,5H,4,9H2,1H3

InChI Key

VFUXJTKOKWHNKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2N1N=C(N=C2)CN

Origin of Product

United States

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